Folinic acid (disodium)

Pharmaceutical compatibility Oncology compounding Patient safety

Calcium folinate precipitates with 5-FU, causing catheter occlusion in ~15.8% of co-infusions. Folinic acid disodium is the clinically validated alternative that eliminates this risk. - **Salt-form advantage**: Remains compatible with 5-FU in a single infusion bag for ≥72 hours; enables combined FOLFOX/FOLFIRI pump delivery. - **Operational impact**: 26.7x higher solubility (400 mg/mL vs 15 mg/mL) reduces infusion volume, compounding time, and cold-chain costs. - **Supply ready**: Available in research to GMP-grade quantities. Bioequivalent to calcium levofolinate for methotrexate rescue protocols.

Molecular Formula C20H21N7Na2O7
Molecular Weight 517.4 g/mol
Cat. No. B12404270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolinic acid (disodium)
Molecular FormulaC20H21N7Na2O7
Molecular Weight517.4 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1
InChIKeyFSDMNNPYPVJNAT-RIWFDJIXSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Folinic Acid Disodium: Core Identity and Comparator Landscape


Folinic acid disodium (leucovorin disodium, disodium levofolinate) is the dibasic sodium salt of (6S)-5-formyl-5,6,7,8-tetrahydrofolic acid, the pharmacologically active L-isomer of folinic acid [1]. It belongs to the reduced folate class and functions as an essential cofactor in one-carbon transfer reactions. Clinically, it is employed as a rescue agent following high-dose methotrexate and as a biomodulator of 5-fluorouracil (5-FU) in colorectal and other gastrointestinal cancers [1]. The disodium salt is distinguished from the more widely used calcium folinate (calcium leucovorin) by its markedly higher aqueous solubility and absence of calcium ions, which eliminates the risk of calcium carbonate precipitation during co-infusion with 5-FU [2]. Key comparators include calcium folinate (Ca-FA), levoleucovorin calcium, and folic acid.

5-FU Admixture Compatibility No precipitation; supports simultaneous co-exposure studies
High-Concentration Solution Stability Reported high concentration ceiling without crystallization at refrigerated temperatures
Degradation Kinetics Slower NP-8 marker increase vs. calcium salt; may support longer stability studies

Folinic Acid Disodium vs. Calcium Folinate: Critical Pre-Purchase Assessment


Although folinic acid is the active pharmacophore in both disodium and calcium salt formulations, the counterion fundamentally alters the physicochemical properties and clinical practicality of the product [1]. Calcium folinate forms insoluble calcium carbonate precipitates when admixed with 5-FU in a single infusion container, leading to catheter occlusion rates of approximately 15.8% and necessitating sequential rather than simultaneous administration [2]. In contrast, the disodium salt remains physically compatible with 5-FU for at least 72 hours, enabling combined single-pump infusion and eliminating catheter occlusion risk [3]. Furthermore, the disodium salt exhibits approximately three-fold greater chemical stability, with the degradation marker NP-8 increasing three times more slowly than in the calcium salt [4]. These differential properties directly impact clinical workflow, patient safety, and total cost of care, making the salt form a critical selection criterion in procurement decisions.

Disodium Folinate (Na-Lv)
Calcium Folinate (Ca-FA)
Co-administration with 5-FU: physically compatible, no precipitation
Precipitates calcium carbonate; reported catheter occlusion risk
Stable in solution at high concentrations (refrigerated)
Crystallizes at low concentrations (refrigerated)
Slower chemical degradation (NP-8 marker)
Faster degradation; may affect stability-dependent applications
Simultaneous schedule: reported synergy with 5-FU
Sequential schedule: may antagonize 5-FU effect

Folinic Acid Disodium: Quantitative Evidence vs. Calcium Folinate


5-FU Admixture Compatibility and Catheter Occlusion Risk

Disodium levofolinate (Na-Lv) demonstrates complete physical compatibility when admixed with 5-fluorouracil (5-FU) in a single IV bag, with all 29 tested concentrations remaining clear and particle-free for up to 72 hours, meeting USP <788> acceptance criteria [1]. In contrast, calcium-based levoleucovorin formulations are incompatible with 5-FU, causing calcium carbonate (CaCO₃) precipitation that led to catheter occlusion in 3 of 19 patients (15.8%) after 8–10 weekly applications in a clinical series [2]. The sodium salt eliminates this risk entirely.

5-FU Admixture Compatibility
Head-to-head
0% precipitation (72 h) vs. 15.8% catheter occlusion (clinical)
Supports simultaneous co-infusion workflow; avoids precipitation-related risk.
In vitro + clinical case series; larger studies recommended.
Pharmaceutical compatibility Oncology compounding Patient safety

Maximum Stable Solution Concentration

Aqueous solutions of sodium folinate can be prepared at concentrations up to approximately 400 mg/mL (expressed as folinic acid) and remain stable without crystallization under refrigeration (2–8°C) for at least 3 months [1]. Calcium folinate, by comparison, crystallizes at concentrations as low as 15 mg/mL at the same temperature (approx. 4°C) [1]. This represents a 26.7-fold higher maximum stable concentration for the sodium salt.

Max Stable Concentration
Head-to-head
26.7× higher threshold (400 vs 15 mg/mL)
Enables high-concentration formulation research; reduces volume.
Refrigerated aqueous solution; patent-derived evidence.
Formulation stability Drug solubility Injectable manufacturing

Chemical Degradation Stability

In head-to-head stability testing submitted to the USPTO, the degradation marker NP-8 was monitored over time for both the sodium and calcium salts of (6S)-folinic acid. The increase in NP-8 content for calcium folinate was three times greater than for sodium folinate, demonstrating approximately 3-fold higher chemical stability for the sodium salt [1]. This unexpected stability difference was deemed sufficient to support patentability over the calcium salt.

Chemical Degradation (NP-8)
Head-to-head
3× slower degradation rate vs. calcium salt
May support longer shelf-life studies; reduced cold-chain burden.
USPTO comparative stability data; NP-8 marker.
Drug stability Forced degradation Quality control

Overall Survival in Metastatic Colorectal Cancer

In a randomized Phase II trial (Bleiberg et al., 2012) comparing Na-FOLFIRI or Na-FOLFOX (Arm B) versus Ca-FOLFIRI or Ca-FOLFOX (Arm A) in 57 patients with metastatic colorectal cancer, the sodium folinate-based regimens achieved a median overall survival (mOS) of 22.9 months compared to 11.9 months for the calcium folinate-based regimens (p = 0.02) [1]. Median progression-free survival was 11.5 months versus 8.0 months, respectively. Additionally, grade 3 adverse event rates were numerically lower in the sodium folinate arm (46% vs. 64%, p = 0.28) [1][2].

Overall Survival (mCRC)
Reported
mOS: 22.9 vs 11.9 months (p=0.02)
Reported overall survival endpoint difference in phase II trial.
n=57; data to verify in larger confirmatory studies.
Clinical oncology Colorectal cancer Overall survival

Pharmacodynamic Synergy with 5-FU

In vitro proliferation assays on human colon cancer cell lines (HT-29 and WiDr) demonstrated that the simultaneous combination of 5-FU and disodium levofolinate (NaLV) is synergistic (combination index <1), while the simultaneous combination with calcium levofolinate (CaLV) is merely additive (combination index ≈1) under identical 24-hour treatment conditions [1]. Furthermore, sequential administration of CaLV followed by 5-FU—the standard clinical practice necessitated by calcium incompatibility—was antagonistic (combination index >1) at both 24 and 72 hours [1]. In vivo xenograft experiments confirmed that the simultaneous NaLV + 5-FU combination significantly enhanced antitumor activity with a favorable toxicity profile, whereas the sequential CaLV + 5-FU regimen failed to potentiate 5-FU activity [1].

5-FU Synergy (in vitro/vivo)
Head-to-head
Simultaneous NaLV: synergistic (CI1)
Supports simultaneous schedule for 5-FU potentiation studies; model-based synergy.
Colon cancer cell lines & xenograft models; model-response interpretation.
Drug synergy Colon cancer Thymidylate synthase

Folinic Acid Disodium: Evidence-Grounded Application Scenarios


Single-Bag Co-Administration in FOLFOX/FOLFIRI Regimens

For hospital pharmacies preparing FOLFOX (5-FU + oxaliplatin) or FOLFIRI (5-FU + irinotecan) chemotherapy, folinic acid disodium is the only folinate salt compatible with 5-FU in a single infusion bag for up to 72 hours [1]. This eliminates the need for sequential infusion pumps, reduces pharmacy compounding time, and removes the risk of catheter occlusion from calcium carbonate precipitation that affects approximately 15.8% of patients receiving calcium folinate-5-FU mixed infusions [2]. The operational simplification also aligns with the evidence that simultaneous NaLV + 5-FU administration is pharmacodynamically synergistic, whereas the sequential CaLV + 5-FU schedule is antagonistic [3].

High-Concentration Injectable Formulation Development

Manufacturers developing concentrated injectable folinate products can formulate sodium folinate at concentrations up to 400 mg/mL without risk of refrigerated crystallization, compared to the 15 mg/mL limit for calcium folinate [4]. This 26.7-fold concentration advantage enables smaller infusion volumes, reducing patient fluid overload concerns and allowing for more compact, cost-effective packaging and cold-chain logistics. The 3-fold greater chemical stability of the sodium salt, as measured by NP-8 degradation marker kinetics, further supports longer assigned shelf-lives [5].

High-Dose Methotrexate Rescue Protocols

Folinic acid disodium is bioequivalent to both calcium levofolinate and sodium folinate in terms of key pharmacokinetic parameters (Cmax, AUC₀₋ₜ, AUC₀₋∞, t₁/₂) [6]. This supports its interchangeable use in established high-dose methotrexate rescue protocols while conferring the operational advantages of higher solubility and compatibility with other infusion components. The improved stability profile may also reduce the risk of administering degraded rescue medication, which is critical given the narrow therapeutic window of methotrexate rescue timing.

Preclinical Oncology Research Requiring Folate Modulation

For in vitro and in vivo oncology research investigating 5-FU potentiation or thymidylate synthase inhibition, folinic acid disodium is the preferred folate source when simultaneous co-exposure with the chemotherapeutic agent is required [3]. Calcium-containing formulations introduce confounding variables from calcium-mediated signaling and precipitation artifacts. The disodium salt's demonstrated synergistic interaction with 5-FU in colon cancer models makes it the more experimentally relevant choice for translational studies aiming to recapitulate the clinical single-infusion paradigm.

Application
Selection Property
Validation Focus
5-FU co-infusion compatibility research
Solution compatibility; no calcium precipitation risk
Simultaneous co-administration schedule; synergy study context
High-concentration formulation development
High solubility at refrigerated temperature; reported concentrated range
Crystallization threshold testing; storage stability studies
Methotrexate rescue research models
Pharmacokinetic bioequivalence to established folinate salts
Rescue timing and endpoint efficacy studies
Preclinical oncology: 5-FU potentiation studies
Synergistic interaction with 5-FU (CI
Colon cancer model synergy assays; thymidylate synthase inhibition
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